molecular formula C9H5ClOS B6590069 6-chloro-1-benzothiophene-3-carbaldehyde CAS No. 851634-76-9

6-chloro-1-benzothiophene-3-carbaldehyde

Cat. No. B6590069
CAS RN: 851634-76-9
M. Wt: 196.7
InChI Key:
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Description

6-Chloro-1-benzothiophene-3-carbaldehyde (6-CBT-3-CA) is a heterocyclic compound that has been studied for its potential applications in the fields of chemistry, materials science, and life sciences. 6-CBT-3-CA is a versatile molecule with a wide range of properties, such as solubility, stability, and reactivity. It has been studied for its potential use in the synthesis of pharmaceuticals, polymers, and nanomaterials. In addition, 6-CBT-3-CA has also been explored for its potential use as a therapeutic agent due to its ability to interact with biological targets.

Scientific Research Applications

6-chloro-1-benzothiophene-3-carbaldehyde has been studied for its potential applications in the fields of chemistry, materials science, and life sciences. In the field of materials science, 6-chloro-1-benzothiophene-3-carbaldehyde has been explored for its potential use in the synthesis of polymers and nanomaterials. In the field of chemistry, 6-chloro-1-benzothiophene-3-carbaldehyde has been studied for its potential use as a catalyst in organic synthesis. In the life sciences, 6-chloro-1-benzothiophene-3-carbaldehyde has been explored for its potential use as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 6-chloro-1-benzothiophene-3-carbaldehyde is not yet fully understood. However, it is believed that the compound may act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, 6-chloro-1-benzothiophene-3-carbaldehyde may act as an agonist or antagonist of certain receptors, such as the serotonin receptor, which may be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-1-benzothiophene-3-carbaldehyde are not yet fully understood. However, it is believed that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer effects due to its ability to interact with biological targets. In addition, 6-chloro-1-benzothiophene-3-carbaldehyde may have neuroprotective and cardioprotective effects due to its ability to interact with receptors involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-1-benzothiophene-3-carbaldehyde in laboratory experiments is its ability to interact with biological targets. This makes it an attractive option for studying the biochemical and physiological effects of compounds. Additionally, 6-chloro-1-benzothiophene-3-carbaldehyde is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in laboratory experiments. One of the main limitations of using 6-chloro-1-benzothiophene-3-carbaldehyde in laboratory experiments is its potential toxicity. As such, it is important to use the compound in a safe and controlled environment.

Future Directions

There are a number of potential future directions for the use of 6-chloro-1-benzothiophene-3-carbaldehyde. These include further exploration of its potential therapeutic applications, such as its ability to interact with biological targets and its potential anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, further research into its potential use as a catalyst in organic synthesis and its potential use in the synthesis of polymers and nanomaterials could be beneficial. Finally, further research into its potential toxicity and the potential for its use in drug delivery systems could be beneficial.

Synthesis Methods

6-chloro-1-benzothiophene-3-carbaldehyde is synthesized through a process known as the Friedel-Crafts reaction. This reaction involves the combination of a benzene ring with a halogenated alkyl group, such as chlorine, bromine, or iodine. The reaction is catalyzed by an aluminum chloride catalyst, and the product is a substituted benzene ring with a halogenated side chain. The synthesis of 6-chloro-1-benzothiophene-3-carbaldehyde is then completed by adding a carbaldehyde group to the benzene ring, resulting in a 6-chloro-1-benzothiophene-3-carbaldehyde molecule.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1-benzothiophene-3-carbaldehyde involves the chlorination of 1-benzothiophene-3-carbaldehyde.", "Starting Materials": [ "1-benzothiophene-3-carbaldehyde", "Chlorine gas", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 1-benzothiophene-3-carbaldehyde in acetic acid, add chlorine gas slowly with stirring at room temperature.", "After the addition of chlorine gas is complete, continue stirring the reaction mixture for an additional 2 hours.", "Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Extract the product with water and purify by recrystallization." ] }

CAS RN

851634-76-9

Product Name

6-chloro-1-benzothiophene-3-carbaldehyde

Molecular Formula

C9H5ClOS

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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